

Discovery and Isolation of Antibiotic PF1052 from Phoma species: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibiotic PF 1052*

Cat. No.: *B8088885*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the antibiotic PF1052, a tetramic acid derivative produced by a strain of *Phoma* species. The information is compiled from patent literature, safety data sheets, and scientific research on related fungal metabolites.

Introduction

Antibiotic PF1052 is a fungal metabolite first described by Meiji Seika Kaisha, Ltd.^[1]. It is a member of the tetramic acid class of natural products, known for their diverse biological activities. PF1052 exhibits potent antimicrobial action against Gram-positive bacteria and anaerobic microorganisms^[2]. More recent research has also identified it as a specific inhibitor of neutrophil migration, suggesting potential anti-inflammatory applications^[1]. This guide summarizes the available technical data on PF1052, including its physicochemical properties, biological activity, and detailed methodologies for its production and isolation.

Physicochemical Properties of PF1052

PF1052 is a solid substance with the molecular formula C₂₆H₃₉NO₄ and a molecular weight of 429.6 g/mol .^{[3][4]} It is soluble in methanol, chloroform, methylene chloride, and DMSO.^{[5][6]}

Property	Value	Source
CAS Number	147317-15-5	[3] [6]
Molecular Formula	C26H39NO4	[3] [4] [6]
Molecular Weight	429.6 g/mol	[3] [4] [6]
Appearance	Solid, light brown solid	[3] [4] [5]
Solubility	Soluble in methanol, chloroform, methylene chloride, and DMSO	[5] [6]
IUPAC Name	(E)-5-(sec-butyl)-3-((2-(2,3- dimethyloxiran-2-yl)-6,8- dimethyl-1,2,4a,5,6,7,8,8a- octahydronaphthalen-1-yl) (hydroxy)methylene)-1- methylpyrrolidine-2,4-dione	[6]
Storage	Store at -20°C for long term	[4] [5] [6]

Biological Activity of PF1052

PF1052 demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria and anaerobic bacteria.[\[2\]](#) The minimum inhibitory concentrations (MICs) for a range of bacteria have been reported.

Test Organism	MIC (µg/mL)
Staphylococcus aureus 209P	1.56
Staphylococcus aureus Smith	3.13
Bacillus subtilis ATCC 6633	0.78
Micrococcus luteus ATCC 9341	0.2
Clostridium perfringens	3.13
Bacteroides fragilis	6.25

Data sourced from the patent JPH04316578A.

In addition to its antibiotic properties, PF1052 has been shown to be a potent and specific inhibitor of neutrophil migration in zebrafish larvae, indicating potential anti-inflammatory activity.^[1] It was found to reduce pseudopodia formation and induce rounding of neutrophils.^[1] ^[6] This inhibitory effect was observed to be selective for neutrophils over macrophages.^[6]

Experimental Protocols

The following protocols are based on the original patent describing the production of PF1052 and supplemented with detailed methodologies from the isolation of similar tetramic acid derivatives from other fungi.^[7]^[8]

Fermentation of *Phoma* species PF1052 Strain

Objective: To cultivate the PF1052-producing *Phoma* species strain to achieve optimal production of the antibiotic.

Materials:

- *Phoma* sp. PF1052 strain
- Seed culture medium (e.g., YMG: 1% malt extract, 0.4% glucose, 0.4% yeast extract, pH 6.3)
- Production fermentation medium (e.g., 2% maltose, 2% mannitol, 1% monosodium glutamate, 1% glucose, 0.3% yeast extract, 0.05% monopotassium phosphate, 0.03% MgSO₄·7H₂O in tap water)^[7]
- Shake flasks or fermenter

Procedure:

- **Inoculum Preparation:** Inoculate a seed culture flask containing the seed medium with the *Phoma* sp. PF1052 strain. Incubate at 25-28°C for 3-5 days with shaking at 150-200 rpm.
- **Production Culture:** Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v).

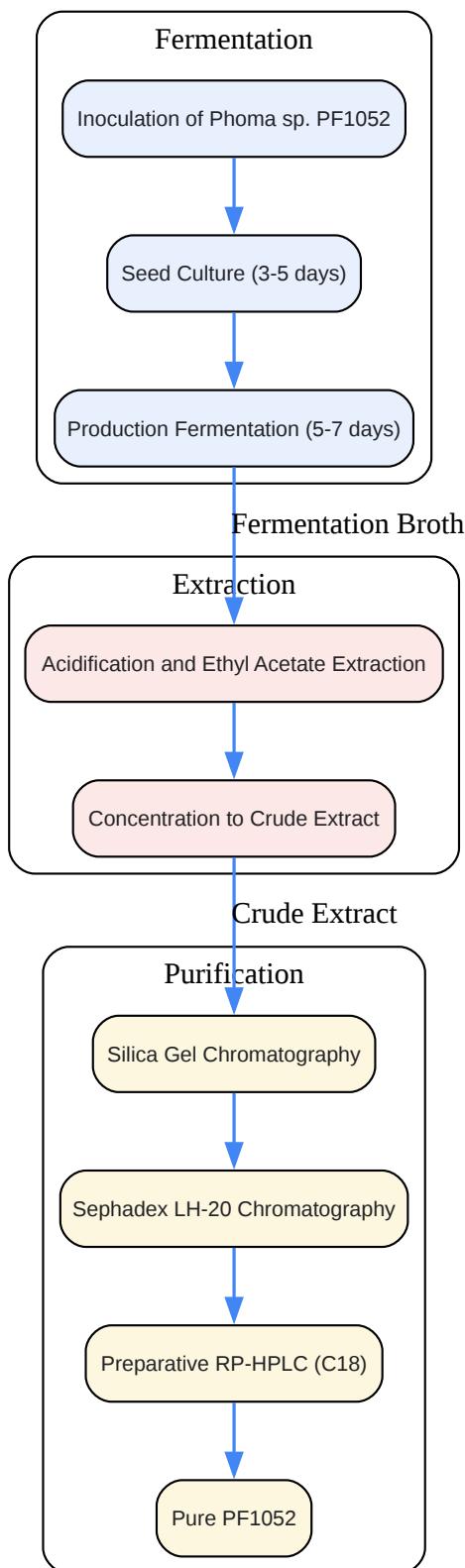
- Incubation: Incubate the production culture at 25-28°C for 5-7 days with continuous agitation and aeration. The optimal fermentation time should be determined by monitoring the antibiotic production, for instance, through bioassays or HPLC analysis.

Extraction and Purification of PF1052

Objective: To isolate and purify PF1052 from the fermentation broth.

Materials:

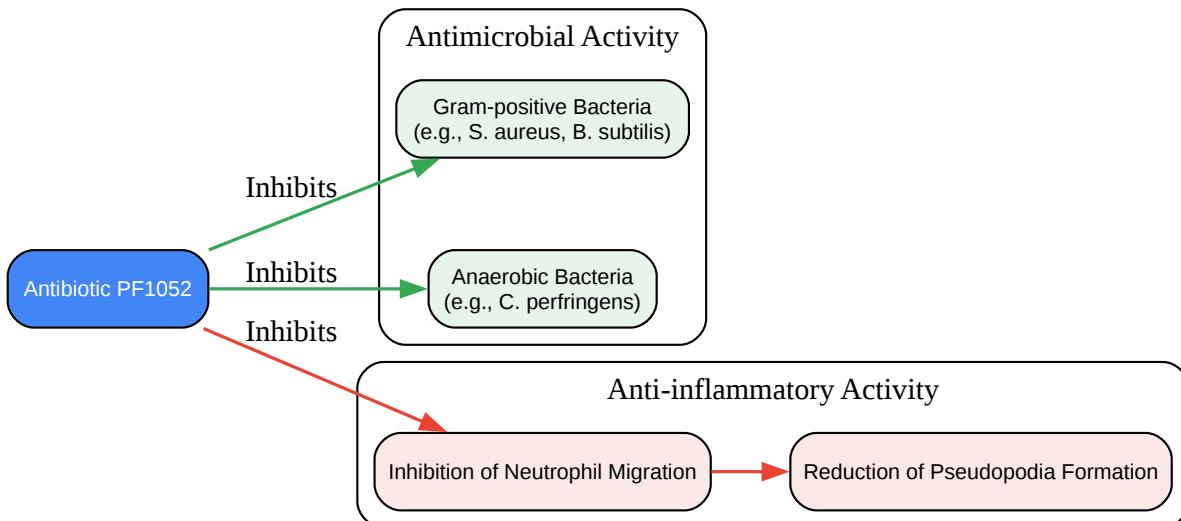
- Fermentation broth
- Ethyl acetate
- Silica gel for column chromatography
- Sephadex LH-20
- Reversed-phase C18 silica gel
- Solvents for chromatography (e.g., dichloromethane, methanol, acetonitrile, water, trifluoroacetic acid)
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system


Procedure:

- Extraction: After fermentation, acidify the broth to pH 3-4 and extract the active compound with an equal volume of ethyl acetate. Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Silica Gel Chromatography: Apply the crude extract to a silica gel column. Elute with a step gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 v/v). Collect fractions and test for antimicrobial activity to identify the fractions containing PF1052.

- Sephadex LH-20 Chromatography: Pool the active fractions and concentrate. Apply the concentrated sample to a Sephadex LH-20 column and elute with methanol to remove pigments and other impurities.
- Reversed-Phase HPLC: Further purify the active fractions using preparative reversed-phase (C18) HPLC. A gradient of acetonitrile in water (e.g., with 0.1% trifluoroacetic acid) is typically used for elution. Monitor the eluate with a UV detector and collect the peak corresponding to PF1052.
- Final Purification and Characterization: The purity of the isolated PF1052 can be confirmed by analytical HPLC. The structure of the compound is typically elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations


Experimental Workflow for PF1052 Isolation

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of antibiotic PF1052.

Logical Relationship of PF1052's Biological Activities

[Click to download full resolution via product page](#)

Caption: Biological activities of the antibiotic PF1052.

Signaling Pathways and Mechanism of Action

Detailed studies on the specific signaling pathways involved in the biosynthesis of PF1052 in *Phoma* species have not been extensively reported in the available literature. Similarly, the precise molecular mechanism of its antimicrobial action has not been fully elucidated. Further research is required to understand the genetic regulation of PF1052 production and its mode of action at the molecular level. The inhibitory effect on neutrophil migration has been shown to be independent of the PI3K-Akt signaling pathway.^[1]

Conclusion

Antibiotic PF1052 is a promising natural product from *Phoma* species with demonstrated antibacterial and potential anti-inflammatory properties. This guide provides a comprehensive summary of the current knowledge on PF1052, including detailed protocols for its production and isolation. Further research into its mechanism of action and biosynthetic pathways will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. JPH04316578A - New antibiotic substance pf1052 and its production - Google Patents [patents.google.com]
- 3. cdn.caymchem.com [cdn.caymchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. haoranbio.com [haoranbio.com]
- 6. medkoo.com [medkoo.com]
- 7. New Tetramic Acid Derivatives From the Deep-Sea-Derived Fungus Penicillium sp. SCSIO06868 With SARS-CoV-2 Mpro Inhibitory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and Isolation of Antibiotic PF1052 from Phoma species: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8088885#discovery-and-isolation-of-antibiotic-pf-1052-from-phoma-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com